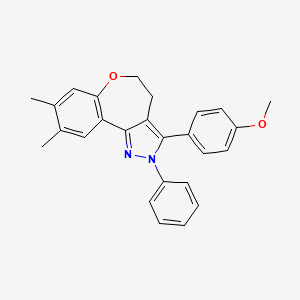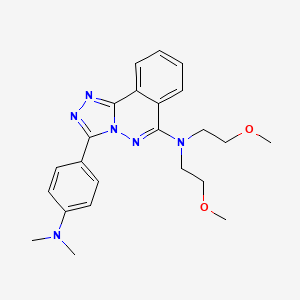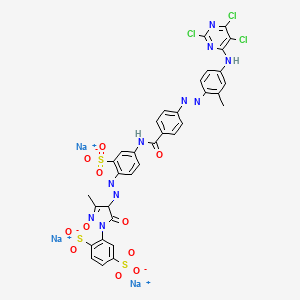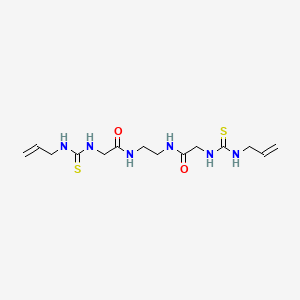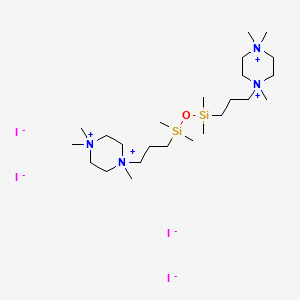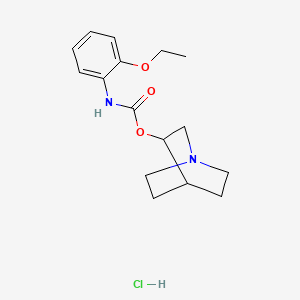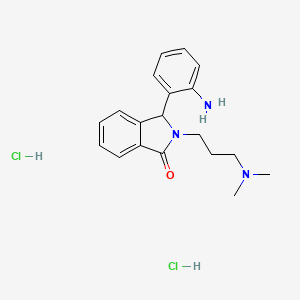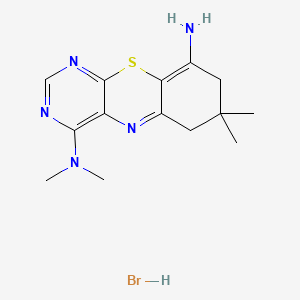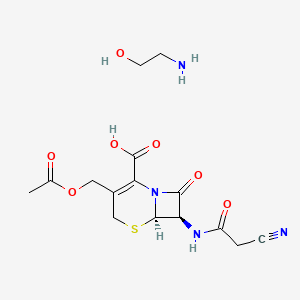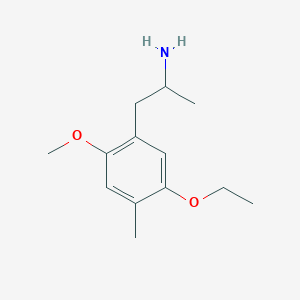
1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride is a complex organic compound It is characterized by the presence of a benzenediol moiety and a tetrahydro-pyridoindole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride typically involves multiple steps:
Formation of the Benzenediol Moiety: This can be achieved through the hydroxylation of benzene derivatives under controlled conditions.
Synthesis of the Tetrahydro-pyridoindole Structure: This involves the cyclization of appropriate precursors, often using catalytic hydrogenation.
Coupling Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride can undergo various chemical reactions:
Oxidation: The benzenediol moiety can be oxidized to form quinones.
Reduction: The tetrahydro-pyridoindole structure can be reduced further under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenediol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Fully reduced tetrahydro-pyridoindole derivatives.
Substitution: Various substituted benzenediol derivatives.
Applications De Recherche Scientifique
1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and neuroprotective properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
The compound may exert its effects by binding to these targets, altering their activity, and modulating downstream biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenediol Derivatives: Compounds with similar benzenediol structures.
Tetrahydro-pyridoindole Derivatives: Compounds with similar tetrahydro-pyridoindole structures.
Uniqueness
1,2-Benzenediol, 4-((6-methoxy-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-1-yl)methyl)-, hydrochloride is unique due to its combined structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
70265-35-9 |
|---|---|
Formule moléculaire |
C19H21ClN2O3 |
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
4-[(6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)methyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C19H20N2O3.ClH/c1-24-12-3-4-15-14(10-12)13-6-7-20-16(19(13)21-15)8-11-2-5-17(22)18(23)9-11;/h2-5,9-10,16,20-23H,6-8H2,1H3;1H |
Clé InChI |
VNTSOSHTEZRVMI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC3=C2CCNC3CC4=CC(=C(C=C4)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


